

Common pitfalls to avoid when working with J-104129.

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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162

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Technical Support Center: J-104129

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **J-104129**, a potent and selective M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **J-104129** and what is its primary mechanism of action?

J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2][3] Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M3Rs.[4] This inhibition prevents the activation of the Gq protein-coupled signaling cascade, which would normally lead to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[3][5]

Q2: What are the key quantitative parameters I should be aware of for **J-104129**?

The following table summarizes the key binding affinities of **J-104129**. These values highlight its selectivity for the M3 receptor over the M2 and M1 subtypes.

Receptor Subtype	Species	Parameter	Value (nM)
M3 Muscarinic Receptor	Human	Ki	4.2[1][2][6]
M1 Muscarinic Receptor	Human	Ki	19
M2 Muscarinic Receptor	Human	Ki	490[1][2][6]
M3 Muscarinic Receptor (Trachea)	Rat	KB	3.3[6]
M2 Muscarinic Receptor (Right Atria)	Rat	KB	170

Q3: How should I prepare and store stock solutions of **J-104129**?

J-104129 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Once dissolved, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of **J-104129** in aqueous solutions for extended periods has not been extensively reported, so it is advisable to prepare fresh dilutions in your experimental buffer from the frozen stock for each experiment.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Higher than expected M2 receptor antagonism or off-target effects.

- Possible Cause: While **J-104129** is highly selective for the M3 receptor, at high concentrations, it can exhibit activity at M1 and M2 receptors. It is crucial to consider the ~120-fold selectivity over M2 receptors when designing experiments.[1][6] Uncharacterized off-target effects are a possibility with any small molecule inhibitor.[7][8]
- Troubleshooting Steps:

- Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of **J-104129** that provides maximal M3 antagonism with minimal effects on M2 or other receptors.
- Control Experiments: Include appropriate controls in your experiments. This should include cells or tissues known to predominantly express M2 or other muscarinic receptor subtypes to confirm the selectivity of your observed effects.
- Phenotypic Controls: If you observe an unexpected phenotype, consider if it could be mediated by off-target effects. A rescue experiment with an M3 receptor agonist could help confirm on-target activity.

Problem 2: Low potency or lack of efficacy in cell-based assays.

- Possible Cause:
 - Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
 - Cell Culture Conditions: The expression levels of M3 receptors can vary depending on the cell line, passage number, and culture conditions.
 - Assay Interference: Components of the assay medium or the detection system may interfere with the activity of **J-104129**.
- Troubleshooting Steps:
 - Fresh Compound: Prepare fresh dilutions of **J-104129** from a recently prepared or properly stored stock solution.
 - Receptor Expression: Verify the expression of M3 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry.
 - Assay Validation: Run appropriate positive and negative controls for your assay. For example, use a known M3 agonist like carbachol to stimulate the cells and a non-selective muscarinic antagonist like atropine as a positive control for inhibition.

In Vivo Experiments

Problem 3: Inconsistent results or lack of efficacy in animal models.

- Possible Cause:
 - Pharmacokinetics and Bioavailability: The route of administration, dose, and formulation can significantly impact the bioavailability and exposure of **J-104129** at the target tissue. **J-104129** has been shown to be orally active in rats with an ED50 of 0.58 mg/kg for antagonizing ACh-induced bronchoconstriction.[\[6\]](#)
 - Animal Model Variability: The expression and function of M3 receptors can differ between species and even between different strains of the same species.
 - Side Effects: At higher doses, off-target effects or exaggerated M3 antagonism in non-target tissues (e.g., dry mouth, decreased gastrointestinal motility) could lead to confounding physiological responses.[\[9\]](#)[\[10\]](#)
- Troubleshooting Steps:
 - Pharmacokinetic Studies: If possible, conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and route of administration.
 - Dose-Response Studies: Perform a dose-response study to identify a dose that provides the desired efficacy at the target organ with minimal systemic side effects.
 - Model Characterization: Ensure that the role of M3 receptors in the pathophysiology of your chosen animal model is well-established.
 - Careful Observation: Closely monitor animals for any signs of adverse effects that could influence the experimental outcomes.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a method to assess the antagonist activity of **J-104129** on M3 receptor-mediated calcium mobilization in a cell line endogenously or recombinantly expressing the human M3 receptor (e.g., HEK293-M3R).

Methodology:

- **Cell Culture:** Culture the M3R-expressing cells in the recommended medium and conditions until they reach 80-90% confluency.
- **Cell Plating:** Seed the cells into a 96-well black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- **Compound Incubation:** After dye loading, wash the cells and incubate with varying concentrations of **J-104129** or vehicle control for a predetermined time (e.g., 15-30 minutes).
- **Agonist Stimulation and Signal Detection:** Place the plate in a fluorescence plate reader. Initiate reading and, after establishing a baseline, add a known M3 receptor agonist (e.g., carbachol at its EC80 concentration).
- **Data Analysis:** Measure the change in fluorescence intensity over time. The antagonist effect of **J-104129** can be quantified by the reduction in the agonist-induced calcium peak. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Bronchoconstriction Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of **J-104129** in an anesthetized rodent model of acetylcholine-induced bronchoconstriction.

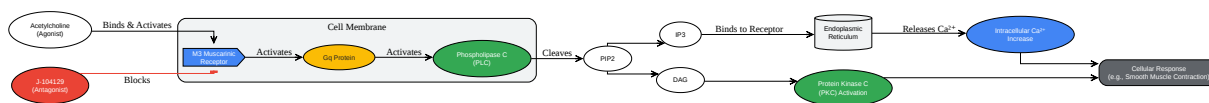
Methodology:

- **Animal Preparation:** Anesthetize the animals (e.g., rats or guinea pigs) and cannulate the trachea for mechanical ventilation and measurement of airway resistance. Cannulate a vein for drug administration.

- **Baseline Measurement:** After a stabilization period, record baseline airway resistance.
- **Compound Administration:** Administer **J-104129** or vehicle control intravenously or by the desired route.
- **Bronchoconstriction Challenge:** After a predetermined pretreatment time, administer a bolus of acetylcholine intravenously to induce bronchoconstriction.
- **Measurement of Airway Resistance:** Continuously monitor and record the changes in airway resistance following the acetylcholine challenge.
- **Data Analysis:** Quantify the peak increase in airway resistance in the presence and absence of **J-104129**. Calculate the percentage of inhibition of the acetylcholine-induced bronchoconstriction for each dose of **J-104129** to determine the ED50.

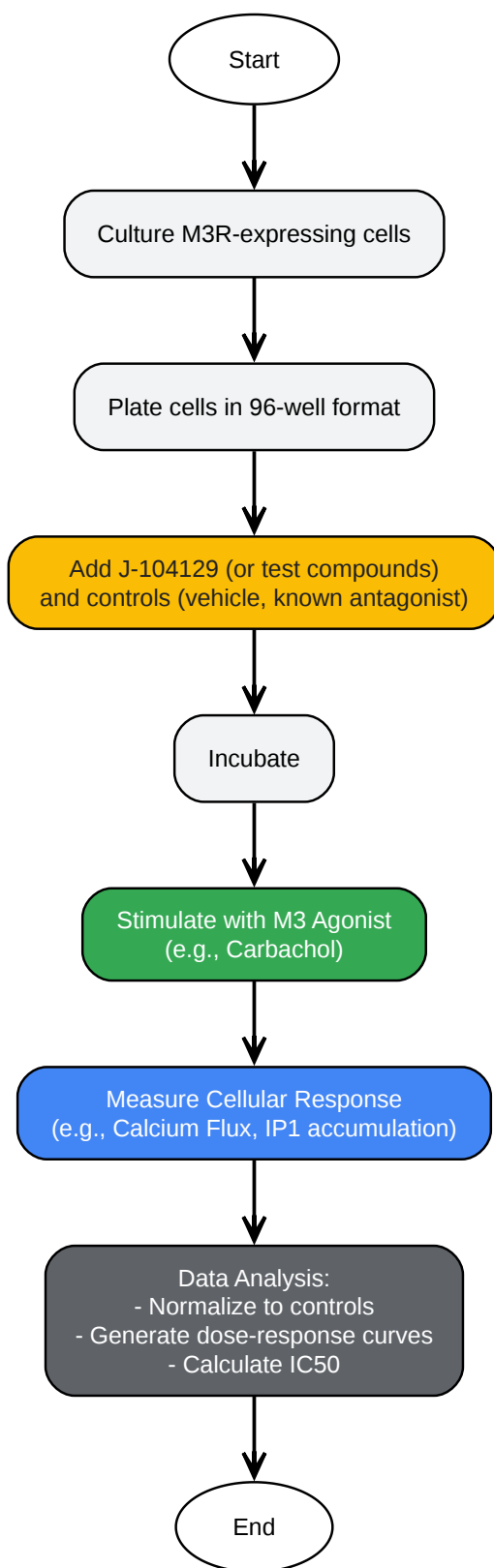
Signaling Pathways and Workflows

Below are diagrams illustrating the M3 muscarinic receptor signaling pathway and a typical experimental workflow for screening M3 antagonists.



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Caption: M3 Muscarinic Receptor Signaling Pathway.



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